Meta vs. Para Methoxy Regiochemistry: XLogP3 Differential of 0.2 Log Units Between Positional Isomers
The meta-methoxy substitution on N-(3-methoxyphenyl)-N'-methylurea yields a computed XLogP3 of 1.3, compared with 1.1 for its para-methoxy positional isomer 1-(4-methoxyphenyl)-3-methylurea (CAS 21260-49-1), both computed by the same XLogP3 3.0 algorithm in PubChem [1][2]. The ΔXLogP3 of +0.2 log units corresponds to an approximately 1.6-fold higher octanol–water partition coefficient for the meta isomer, indicating greater lipophilicity despite identical molecular formula, identical TPSA (50.4 Ų), and identical hydrogen-bond donor/acceptor counts [1][2]. This difference arises because the meta-OCH₃ group is not in direct conjugation with the urea NH, altering the electron density distribution at the urea pharmacophore relative to the para isomer. No direct head-to-head biological comparison between these two isomers has been published.
| Evidence Dimension | Computed octanol–water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.3 |
| Comparator Or Baseline | 1-(4-Methoxyphenyl)-3-methylurea (CAS 21260-49-1); XLogP3 = 1.1 |
| Quantified Difference | ΔXLogP3 = +0.2 (≈1.6× higher partition coefficient for meta isomer) |
| Conditions | XLogP3 3.0 algorithm; PubChem release 2019.06.18 / 2025.09.15 |
Why This Matters
A 0.2 log-unit difference in XLogP3 between positional isomers is consequential for differential solubility, membrane partitioning, and pharmacokinetic behavior in any biological assay, making the meta isomer a distinct chemical entity for experimental design rather than an interchangeable analog.
- [1] PubChem Compound Summary CID 4548688. 1-(3-Methoxyphenyl)-3-methylurea. XLogP3 = 1.3; TPSA = 50.4 Ų. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/4548688#section=Computed-Properties (accessed 2026-05-05). View Source
- [2] PubChem Compound Summary CID 295283. 1-(4-Methoxyphenyl)-3-methylurea. XLogP3 = 1.1; TPSA = 50.4 Ų. National Library of Medicine. https://pubchem.ncbi.nlm.nih.gov/compound/295283#section=Computed-Properties (accessed 2026-05-05). View Source
